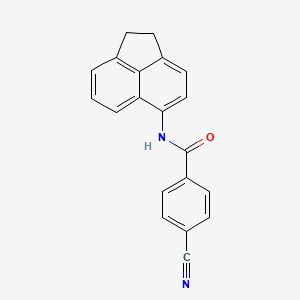

4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyanoacetamides, which “4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” is a type of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

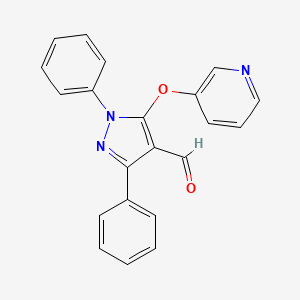

The molecular structure of “this compound” is complex. It contains a total of 44 bonds, including 27 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 2 double bonds, and 17 aromatic bonds. It also contains 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 eleven-membered ring, 1 secondary amide (aromatic), and 1 cyano group .Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their application in colorimetric sensing of fluoride anions. The research highlighted a compound within this series that exhibited a significant color transition in response to fluoride anions, indicating potential use in environmental monitoring and health safety applications Younes et al., 2020.

Heterocyclic Synthesis

Mohareb et al. (2004) reported on the reactivity of thiophenylhydrazonoacetates in heterocyclic synthesis, contributing to the development of novel compounds with potential pharmacological properties. This research underscores the versatility of cyano-substituted benzamides in synthesizing complex heterocycles, broadening the scope of chemical synthesis and drug discovery Mohareb et al., 2004.

Alkaline Phosphatase Inhibition

Abbasi et al. (2019) synthesized bi-heterocyclic benzamides and evaluated their inhibitory effects on alkaline phosphatase, a key enzyme in bone mineralization. These compounds were found to be potent inhibitors, suggesting their potential application in treating disorders related to bone calcification Abbasi et al., 2019.

Catalytic Hydrogenation

Wang et al. (2011) explored the use of a Pd@carbon nitride catalyst for the selective hydrogenation of phenol derivatives, demonstrating high activity and selectivity under mild conditions. This study contributes to the development of efficient catalytic processes for the production of valuable industrial intermediates Wang et al., 2011.

Melanoma Cytotoxicity

Wolf et al. (2004) investigated alkylating benzamides for their cytotoxicity against melanoma cells, highlighting the potential of benzamide derivatives in targeted cancer therapy. Their findings support the concept of selective drug delivery to melanoma cells, offering a promising approach for enhancing the efficacy of cancer treatments Wolf et al., 2004.

Mécanisme D'action

Target of Action

It’s known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

Cyanoacetamide-n-derivatives are known to participate in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents .

Biochemical Pathways

It’s known that cyanoacetamide-n-derivatives can form a variety of heterocyclic compounds , which may affect multiple biochemical pathways.

Result of Action

Many derivatives of cyanoacetamide have been reported to have diverse biological activities , suggesting that this compound may also have significant biological effects.

Action Environment

The synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions , which suggests that the environment could potentially influence the compound’s action.

Propriétés

IUPAC Name |

4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c21-12-13-4-6-16(7-5-13)20(23)22-18-11-10-15-9-8-14-2-1-3-17(18)19(14)15/h1-7,10-11H,8-9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDDLWKLCXUBRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole](/img/structure/B2781775.png)

![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2781779.png)

![2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2781780.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2781793.png)